molecular formula C16H18 B155571 4-tert-Butylbiphenyl CAS No. 1625-92-9

4-tert-Butylbiphenyl

Cat. No.: B155571
CAS No.: 1625-92-9
M. Wt: 210.31 g/mol
InChI Key: CDOYZTOFTGTGBC-UHFFFAOYSA-N
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Description

4-tert-Butylbiphenyl is an organic compound with the molecular formula C16H18. It consists of a biphenyl core with a tert-butyl group attached to one of the phenyl rings. This compound is known for its stability and is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous ferric chloride (FeCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbiphenyl primarily undergoes electrophilic aromatic substitution reactions. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-tert-Butylbiphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of fluorescent probes and sensors due to its stable aromatic structure.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and as an additive in lubricants

Mechanism of Action

The mechanism of action of 4-tert-Butylbiphenyl in chemical reactions involves its ability to stabilize carbocations during electrophilic aromatic substitution. The tert-butyl group provides steric hindrance, which influences the regioselectivity of the reactions. In biological systems, its aromatic structure allows it to interact with various molecular targets, potentially affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butylbiphenyl is unique due to its single tert-butyl group, which provides a balance between steric hindrance and electronic effects. This makes it a versatile compound in both synthetic and industrial applications .

Properties

IUPAC Name

1-tert-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYZTOFTGTGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167381
Record name 4-tert-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-92-9
Record name 4-tert-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
I(2-Ad)
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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